Silane-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradeuteriosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4Si/h1H4/i1D4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPTPMANUNPDV-JQYAHLJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318605 | |
| Record name | Silane-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.141 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-07-0 | |
| Record name | Silane-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13537-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H4]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Silane D4
Conventional Synthetic Routes to Deuterated Silanes
Historically, the preparation of deuterated silanes has largely relied on methods involving the reduction of halosilanes.
A common conventional approach for synthesizing deuterated silanes involves the reduction of halosilanes, such as silicon tetrachloride (SiCl₄), using stoichiometric amounts of deuterated hydride reagents. americanelements.comfishersci.canih.gov Prominent among these reagents are lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄). americanelements.comfishersci.canih.govamericanelements.com
While effective, these methods present several drawbacks, including the use of stoichiometric quantities of expensive and often air- and moisture-sensitive metal deuteride reagents. americanelements.comnih.gov Furthermore, they can exhibit limited tolerance toward various functional groups, may lack selectivity, and generate metal-containing waste products, posing environmental and industrial challenges, particularly in the pharmaceutical sector. nih.gov
Advanced Catalytic Deuteration Strategies
In response to the limitations of conventional methods, significant research has focused on developing catalytic approaches for the deuteration of silanes, primarily through hydrogen/deuterium (B1214612) (H/D) exchange reactions. These strategies often utilize dideuterium (D₂) as the deuterium source, offering improved efficiency and sustainability. nih.govamericanelements.comereztech.com
Transition metal catalysis has emerged as a powerful tool for facilitating H/D exchange at silicon centers, enabling the efficient and selective incorporation of deuterium into silanes. nih.govamericanelements.com
Ruthenium-based catalysts have demonstrated high efficiency in the deuteration of a diverse range of silanes, including alkyl-, aryl-, alkoxy-, and chlorosilanes, as well as siloxanes and silazanes. ereztech.comfishersci.noamericanelements.com Notable examples include ruthenium bis(dihydrogen) dihydride complexes, such as [RuH₂(η²-H₂)₂(PCyp₃)₂], and simple ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O). ereztech.comfishersci.noamericanelements.com
Research findings indicate that deuterium incorporation exceeding 97% can be achieved for various silanes, such as O(SiMe₂H)₂, Et₃SiH, (EtO)₃SiH, and Me₂ClSiH. This is typically accomplished with low catalyst loadings (e.g., 0.1 mol%, or even 0.05 mol% for O(SiMe₂H)₂) at moderate temperatures (30 °C) under 1 bar of D₂ pressure for reaction times around 3.5 hours. ereztech.comfishersci.noamericanelements.com The air-stable RuCl₃·xH₂O salt has also proven to be an efficient catalyst, yielding deuterium incorporations of 93% for O(SiMe₂H)₂ and 90% for Et₃SiH under similar conditions. ereztech.comfishersci.noamericanelements.com
Table 1: Representative Ruthenium-Catalyzed Deuteration of Silanes
| Silane (B1218182) Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | D₂ Pressure (bar) | Reaction Time (h) | Deuterium Incorporation (%) | Source |
| O(SiMe₂H)₂ | [RuH₂(η²-H₂)₂(PCyp₃)₂] | 0.05 | 30 | 1 | 3.5 | >97 | ereztech.comfishersci.no |
| Et₃SiH | [RuH₂(η²-H₂)₂(PCyp₃)₂] | 0.1 | 30 | 1 | 3.5 | >97 | ereztech.comfishersci.no |
| (EtO)₃SiH | [RuH₂(η²-H₂)₂(PCyp₃)₂] | 0.1 | 30 | 1 | 3.5 | >97 | ereztech.comfishersci.no |
| Me₂ClSiH | [RuH₂(η²-H₂)₂(PCyp₃)₂] | 0.1 | 30 | 1 | 3.5 | >97 | ereztech.comfishersci.no |
| O(SiMe₂H)₂ | RuCl₃·xH₂O | 0.1 | 30 | 1 | 3.5 | 93 | ereztech.comfishersci.no |
| Et₃SiH | RuCl₃·xH₂O | 0.1 | 30 | 1 | 3.5 | 90 | ereztech.comfishersci.no |
Cationic rhodium(III) complexes have proven to be highly efficient catalysts for hydrogen isotope exchange in hydrosilanes. americanelements.comereztech.com A particularly effective system involves a rhodium(III) complex containing a (η⁵-C₅Me₅)Rh cation stabilized by coordination to a cyclometallated phosphine (B1218219), such as PMeXyl₂ (Xyl = 2,6-C₆H₃Me₂). americanelements.com This type of catalyst can facilitate the facile generation of deuterated silanes, including SiEt₃D, SiMe₂PhD, and SiPh₂D₂, on a multi-gram scale. americanelements.com
These reactions typically proceed with very low catalyst loadings, as low as 0.01 mol%, utilizing D₂ at subatmospheric pressures (e.g., 0.5 bar) as the hydrogen isotope source. americanelements.com The efficiency of these rhodium(III) systems stems from a reversible change in the binding of the chelating phosphine ligand, which is induced by dihydrogen and hydrosilanes, thereby triggering the highly efficient Si-H/Si-D exchange.
Recent advancements in catalytic deuteration have introduced nickel PBP-pincer systems as effective catalysts for hydrogen/deuterium exchange in various silanes. These catalysts are based on a bis(phosphino)boryl (PBP) ligand framework, which supports the nickel center.
Nickel PBP-pincer catalysts have demonstrated efficacy across primary, secondary, and tertiary silanes, as well as tertiary siloxanes and certain boranes. The reactions are carried out under mild conditions, typically at 25 °C, with a catalyst loading of 2 mol%. Detailed mechanistic investigations, including Density Functional Theory (DFT) calculations, have identified two plausible reaction pathways with similar energy barriers for the H/D exchange step: one involving silane activation assisted by the PBP ligand, and the other promoted by a nucleophilic Ni-hydride species. The presence of the boryl group within the ligand skeleton is believed to enhance the catalytic activity.
Transition Metal-Catalyzed Hydrogen/Deuterium Exchange Reactions at Silicon Centers
Platinum(0) Complex Catalysis
Platinum complexes have been identified as effective catalysts for the hydrogen/deuterium (H/D) exchange of silanes. In 2017, a simple platinum complex was reported to catalyze the deuteration of silanes using deuterium gas (D2), achieving high levels of deuterium incorporation. fishersci.no This method demonstrated its efficacy with primary and secondary silanes, yielding products such as PhSiD3 and MePhSiD2 with 90% H/D exchange. fishersci.no The use of transition metal catalysis, including platinum, for H-D exchange of silanes with D2 has been a subject of research for its potential to offer more convenient and selective preparation methods. americanelements.com
In Situ Deuterium Gas Generation for Silane Deuteration
The transport and handling of deuterium gas (D2) can be challenging. americanelements.com To address this, recent research has focused on generating D2 in situ for silane deuteration. A notable development in 2025 involved the use of Ru-bpy@c-Al2O3 as a catalyst for H/D exchange of silanes, where deuterium gas was generated in situ through the electrolysis of deuterium oxide (D2O). americanelements.com This approach significantly contributes to reducing reaction costs. americanelements.com
Another innovative method, reported in 2019 by Wu's group, utilizes a visible-light-mediated, metal-free approach for silane deuteration with deuterium oxide (D2O) as an inexpensive, readily available, and easy-to-handle deuterium source. nih.govnih.govamericanelements.comwikipedia.orgamericanelements.com This process involves a photoredox-catalyzed, polarity-matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst. nih.govamericanelements.com The mechanism proposes that an electrophilic thiyl radical abstracts a hydrogen atom from the Si-H bond of silane, generating a nucleophilic silyl (B83357) radical. nih.govamericanelements.comamericanelements.com In the presence of excess D2O, the H/D exchange of the thiol catalyst leads to the formation of deuterated thiol, from which the silyl radical then abstracts a deuterium atom, yielding the deuterated silane product and regenerating the thiyl radical. nih.govamericanelements.comamericanelements.com This method has demonstrated high deuterium incorporations and yields for a broad range of aryl- and alkyl-substituted silanes, with a 100-gram scale synthesis successfully demonstrated using continuous-flow micro-tubing reactors for enhanced efficiency. nih.govnih.govamericanelements.com
Formation Pathways of Higher Deuterated Silanes
The formation mechanisms of higher silanes, including those with varying degrees of deuteration, have been extensively investigated, particularly in low-temperature environments relevant to astrochemistry. Studies involving the irradiation of silane (SiH4) and silane-d4 (SiD4) ices have shed light on these complex pathways. fishersci.seuni.lu
Radical-Radical Recombination Mechanisms in Irradiated Ices
Irradiating codeposited 1:1 silane (SiH4)/silane-d4 (SiD4) ices at cryogenic temperatures (5.5-10 K) with energetic electrons (5 keV) has revealed that radical-radical recombination mechanisms play a crucial role in the formation of higher silanes, extending up to nonadecasilane (Si19H40). fishersci.seuni.lu In these irradiated ices, various silyl radicals, such as SiH3, Si2H6, Si2H5, H3SiSiH, H2SiSiH2, and H2SiSiH, can be formed at 10 K. uni.lu The recombination of these radicals contributes to the growth of longer silicon chains. Research indicates that the probability of a hydrogen atom escaping from the matrix cage to form a reactive silyl radical is higher than that of a deuterium atom, which can influence the isotopic distribution of the resulting deuterated silyl radicals, such as the d3-silyl radical. uni.lu
Radical Insertion Pathways in Low-Temperature Matrices
Beyond radical-radical recombination, radical insertion pathways also contribute significantly to the formation of disilane (B73854) and other higher silanes within low-temperature matrices. fishersci.seuni.lu Infrared spectroscopy has been instrumental in detecting elusive silicon-bearing radicals in these environments. For instance, the disilenyl radical (H2SiSiH) and its perdeuterated isotopomer, d3-disilenyl (Si2D3), have been identified in low-temperature silane and this compound matrices upon irradiation with energetic electrons. fishersci.canih.gov These radicals are believed to form through the radiolysis of silylsilylene (H3SiSiH) and disilene (H2SiSiH2) isomers. fishersci.ca Similarly, silylgermylene (H3SiGeH) and its perdeuterated counterpart were detected in silane-germane ices following electron irradiation, formed via the decomposition of silylgermane (B87479) precursors. fishersci.ca
Electron-Induced Silane Decomposition Processes
Electron-induced decomposition is a key process in the formation of higher deuterated silanes from this compound. Thin films of this compound, when deposited onto a cold surface (5.5-10 K) and exposed to energetic electrons (5 keV) under ultra-high-vacuum conditions, undergo decomposition leading to the synthesis and identification of higher silanes (SinH2n+2, where n ≤ 19). fishersci.seuni.lu The gas-phase products resulting from this process are typically analyzed using techniques such as reflectron time-of-flight mass spectrometry coupled with a tunable vacuum ultraviolet photon ionization source. fishersci.seuni.lu Electron-induced decomposition of Si2H4/Si2D4 isomers can also lead to the formation of Si2H3/Si2D3 radicals. americanelements.com In plasma discharge environments, the decomposition of silane, including deuterated variants, primarily yields SiH3 and SiH2 radicals through electron-molecule and ion-molecule collision reactions. wikipedia.orgwikipedia.org Studies have also explored the direct photolysis and electric discharge decomposition of silane-silane-d4 mixtures, providing insights into the fragmentation patterns and product formation. nih.gov
Spectroscopic Characterization and Structural Analysis of Silane D4
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the vibrational modes of Silane-d4, offering a window into its molecular architecture and the properties of its silicon-deuterium bonds.
Infrared Spectroscopic Characterization of Silane (B1218182) and Deuterated Silane Matrices
Infrared (IR) spectroscopy of silane and its deuterated isotopologues isolated in low-temperature matrices allows for the detailed study of their vibrational modes. The inert matrix environment minimizes intermolecular interactions, resulting in sharper absorption bands and enabling the precise determination of vibrational frequencies.
Studies on the vibrational spectra of SiH4 and SiD4 mixtures in condensed states have shown that the fundamental vibrational modes can be accurately identified. For SiD4, the vibrational frequencies are shifted to lower wavenumbers compared to SiH4 due to the heavier mass of deuterium (B1214612). The ν3 (F2) and ν4 (F2) modes are infrared active and are the primary focus of these studies. cdnsciencepub.com
| Vibrational Mode | SiH4 Frequency (cm⁻¹) | SiD4 Frequency (cm⁻¹) |
| ν1 (A1) | ~2187 | ~1558 |
| ν2 (E) | ~975 | ~681 |
| ν3 (F2) | ~2189 | ~1597 |
| ν4 (F2) | ~914 | ~681 |
This table presents the approximate fundamental vibrational frequencies for Silane (SiH4) and this compound (SiD4) as observed in condensed phases. Data compiled from various spectroscopic studies. cdnsciencepub.com
The analysis of silicon-deuterium (Si-D) bonds in deposited films, such as amorphous silicon (a-Si:D), is critical for understanding the material's properties for applications in microelectronics and photovoltaics. Fourier Transform Infrared (FTIR) spectroscopy is a key technique for this analysis. The vibrational frequencies of Si-D bonds serve as a diagnostic tool to characterize the film's microstructure.
The primary vibrational modes associated with Si-D bonds in these films are the stretching and bending modes. The Si-D stretching mode is typically observed around 1550-1600 cm⁻¹. The exact frequency can provide information about the local bonding environment, such as the presence of SiD, SiD2, and (SiD2)n polymer chains. Bending or wagging modes of Si-D are found at lower frequencies, typically in the range of 450-550 cm⁻¹. The integrated absorption of these bands can be used to quantify the concentration of deuterium in the film.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Si-D Stretching | 1550 - 1600 |
| Si-D Bending/Wagging | 450 - 550 |
This table shows the characteristic infrared absorption frequencies for silicon-deuterium (Si-D) bonds in deposited amorphous silicon films.
The identification of deuterated silicon clusters and radicals is crucial for understanding plasma deposition processes and interstellar chemistry. Matrix isolation infrared spectroscopy is a powerful technique for trapping and characterizing these transient species.
Research has led to the first infrared spectroscopic characterization of the d5-disilyl radical (Si2D5) in low-temperature d4-silane matrices. The umbrella mode of this radical was observed at 621 cm⁻¹. This absorption is shifted from the corresponding mode in the non-deuterated disilyl radical (Si2H5) at 843 cm⁻¹ due to the isotopic substitution. researchgate.net This blue shift from the parent d6-disilane (Si2D6) at 606 cm⁻¹ is indicative of the change from sp3 to sp2 hybridization at the silicon center upon radical formation. researchgate.net
Furthermore, the partially deuterated methylsilyl radical (CH3SiD2) has been identified in d4-silane methane (B114726) matrices, with characteristic absorptions at 781 cm⁻¹, 1415 cm⁻¹, 1419 cm⁻¹, and 1546 cm⁻¹. researchgate.net The d3-silylmethyl radical (SiD3CH2) was also identified with absorptions at 582 cm⁻¹, 749 cm⁻¹, and 771 cm⁻¹. researchgate.net
| Deuterated Silicon Radical | Observed Vibrational Frequencies (cm⁻¹) | Matrix |
| d5-disilyl (Si2D5) | 621 (umbrella mode) | d4-silane |
| d2-methylsilyl (CH3SiD2) | 781, 1415, 1419, 1546 | d4-silane methane |
| d3-silylmethyl (SiD3CH2) | 582, 749, 771 | d4-silane methane |
This table summarizes the experimentally observed infrared absorption frequencies for several deuterated silicon radicals in low-temperature matrices. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the study of this compound, providing information on its structure, dynamics, and the extent of deuterium incorporation.
Low-Temperature NMR for Conformational Dynamics Studies
While this compound itself is a small, tetrahedral molecule without significant conformational isomers, the principles of low-temperature NMR spectroscopy are crucial for studying the conformational dynamics of more complex organosilicon compounds. In such molecules, rotation around Si-C or Si-Si bonds can be hindered at low temperatures, allowing for the observation of distinct conformers.
Low-temperature NMR experiments, often utilizing nuclei such as ¹³C or ²⁹Si, can "freeze out" these conformational interconversions on the NMR timescale. This results in the appearance of separate signals for each conformer, enabling the determination of their relative populations and the energy barriers for their interconversion. While direct studies on the conformational dynamics of this compound are limited due to its simple structure, the techniques developed for other molecules are readily applicable to deuterated organosilanes. For instance, low-temperature ¹³C NMR has been successfully used to study the chair and twist-boat conformations of cyclohexane derivatives, a methodology that can be extended to cyclic silanes. aip.org
Deuterium Incorporation Monitoring via NMR
NMR spectroscopy is a primary method for determining the level of deuterium incorporation in silanes. Both ¹H and ²H (deuterium) NMR can be employed for this purpose.
In ¹H NMR, the degree of deuteration can be quantified by comparing the integral of the residual Si-H proton signal to the integral of a non-deuterated internal standard or a stable proton-containing group within the molecule. The reduction in the intensity of the Si-H signal directly correlates with the extent of deuterium substitution.
Alternatively, ²H NMR directly detects the deuterium nuclei. The presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. The integration of the deuterium signal, again relative to a standard, can provide a quantitative measure of the deuterium content. For example, in iron-catalyzed H/D exchange reactions of silanes, deuterium incorporation levels have been successfully determined by comparing the residual Si-H signal to other proton signals in the molecule using ¹H NMR spectroscopy. bath.ac.uk
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful analytical tool for the characterization of this compound, providing insights into its ionization, fragmentation, and behavior in various environments.
Reflectron Time-of-Flight Mass Spectrometry with Tunable Vacuum Ultraviolet Photon Ionization
Reflectron Time-of-Flight (RTOF) mass spectrometry coupled with a tunable vacuum ultraviolet (VUV) photon ionization source is a sophisticated technique for the detailed analysis of molecular species. The RTOF component enhances mass resolution by using an ion mirror to correct for the kinetic energy distribution of the ions, thereby increasing the accuracy of mass determination. The tunable VUV photon source allows for selective and soft ionization, which is particularly useful for minimizing fragmentation and for determining ionization energies.
While direct experimental studies specifically employing this combination of techniques for the analysis of this compound are not extensively detailed in the available research, the principles of the methodology are well-established. The application of tunable VUV photoionization would allow for the precise determination of the ionization potential of this compound. By scanning the photon energy, the onset of ionization can be measured, providing valuable data on the electronic structure of the molecule.
The RTOF mass analyzer would then separate the resulting ions based on their mass-to-charge ratio. This high-resolution analysis would be capable of distinguishing between different isotopologues and fragments with very similar masses. For this compound, this would be crucial in resolving the parent ion, SiD₄⁺, from potential fragment ions that may form even with soft ionization.
| Technique Component | Function in this compound Analysis |
| Tunable VUV Photon Source | Precisely determines the ionization energy of this compound and allows for controlled fragmentation studies. |
| Reflectron Time-of-Flight | Provides high-resolution mass analysis to accurately identify the parent ion and any fragment ions. |
Detection of Neutral Deuterated Monosilanes and Disilanes in Discharge Environments
The behavior of silane and its deuterated analogues in plasma discharge environments is of significant interest for applications such as the deposition of silicon-containing thin films. Mass spectrometry is a key diagnostic tool for understanding the complex gas-phase chemistry in these plasmas.
Studies of radio-frequency (r.f.) glow discharges using mixtures of silane (SiH₄) and deuterated silane (SiD₄) have provided valuable insights into the formation of various neutral deuterated species. In a SiH₄-SiD₄-He discharge, mass spectrometric analysis has revealed the formation of partially deuterated monosilanes, such as SiH₃D, SiH₂D₂, and SiHD₃. This indicates that bond breaking and reformation processes are actively occurring within the plasma.
Furthermore, the formation of deuterated disilanes (Si₂DₓH₆₋ₓ) has also been observed. The detection of a range of deuterated disilanes suggests that radical species, such as SiD₂ and SiD₃, are generated in the discharge and subsequently participate in gas-phase reactions to form higher-order silanes. The relative intensities of the mass peaks corresponding to these deuterated monosilanes and disilanes can provide information about the reaction pathways and the dominant radical species present in the plasma.
A mass spectrometric investigation of a silane glow discharge has shown a variety of species present. semi.ac.cn In a mixed SiH₄-SiD₄ discharge, a greater variety of species has been indicated compared to photolysis, where the primary decomposition pathway is thought to proceed via the SiH₂ free radical. semi.ac.cn
| Observed Species | Significance in Discharge Chemistry |
| Partially Deuterated Monosilanes (e.g., SiH₂D₂, SiHD₃) | Indicates H/D exchange reactions and the dynamic nature of bond cleavage and formation in the plasma. |
| Deuterated Disilanes (Si₂H₆₋ₙDₙ) | Confirms the presence of silyl (B83357) radicals (e.g., SiD₃) and their role in the formation of higher silanes. |
Gas Electron Diffraction (GED) for Molecular Conformation Elucidation
Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state. This method provides accurate measurements of bond lengths, bond angles, and torsional angles.
While a specific GED study exclusively focused on this compound (SiD₄) is not readily found in the surveyed literature, the structure of the parent molecule, silane (SiH₄), has been investigated, and insights into the structure of deuterated silanes can be derived. The structure of trideuterosilane (SiD₃H) has been studied using infrared spectroscopy, and from this, the Si-H internuclear distance in SiH₄ was determined to be 1.480 Å, assuming that the structural parameters are unaltered by isotopic substitution. aip.org
Based on the tetrahedral symmetry (Td) of the silane molecule, the structure of this compound is expected to be analogous, with a central silicon atom bonded to four deuterium atoms. The key structural parameters are the Si-D bond length and the D-Si-D bond angle. Due to the slightly different vibrational properties of the Si-D bond compared to the Si-H bond, minor differences in the bond length may be expected, a phenomenon known as the primary isotope effect. However, for most structural considerations, the bond lengths are very similar. The D-Si-D bond angle is expected to be the ideal tetrahedral angle of 109.5°.
A GED experiment on this compound would involve directing a beam of high-energy electrons onto a gaseous sample of SiD₄ and analyzing the resulting diffraction pattern. The analysis of this pattern would yield precise values for the Si-D bond length and confirm the tetrahedral geometry of the molecule.
| Structural Parameter | Expected Value for this compound | Basis |
| Si-D Bond Length | ~1.480 Å | Based on infrared spectroscopy of SiD₃H and the determined Si-H bond length in SiH₄. aip.org |
| D-Si-D Bond Angle | 109.5° | Tetrahedral geometry of the silane molecule. |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Investigations of Silane-d4 Systems
Quantum chemical investigations employ approximations of the Schrödinger equation to model molecular systems. For this compound, these studies are crucial for interpreting experimental data and predicting properties that are difficult to measure. Two of the most common and powerful techniques used are Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2).
Density Functional Theory is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. This approach is widely used to investigate the structural, electronic, and spectroscopic properties of molecules like this compound.
DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For deuterated silanes, this includes understanding the pathways of H/D exchange reactions, which are crucial for their synthesis. Computational studies on the catalytic deuteration of silanes using transition metal catalysts have been performed to map out the reaction coordinates. acs.orgbath.ac.ukrsc.org
For instance, DFT has been used to support the proposed mechanism for the deuteration of silanes catalyzed by platinum(0) complexes. acs.org The calculations help identify key intermediates, such as platinum(II) deuteride (B1239839)/hydride species and platinum(IV) complexes formed by the insertion into the Si-H bond. Similarly, a combined synthetic and DFT investigation into iron-catalyzed H/D exchange of primary and secondary silanes suggested that a monomeric iron-deuteride species is responsible for the exchange process. bath.ac.uk By calculating the energies of reactants, transition states, and products, a plausible catalytic cycle can be constructed, providing a detailed picture of the reaction mechanism.
The energetic landscape, or potential energy surface (PES), is a fundamental concept in chemistry that maps the potential energy of a system as a function of its atomic coordinates. Analyzing this landscape allows chemists to identify stable isomers (local minima), transition states (saddle points), and the energy barriers that separate them.
For a molecule like this compound, the PES is relatively simple, with a single global minimum corresponding to its tetrahedral geometry. However, the concept is critical when studying its reactions, such as dissociation or interaction with other molecules or surfaces. DFT calculations are used to map out relevant regions of the PES, providing quantitative data on reaction enthalpies and activation energies. This analysis is crucial for predicting reaction kinetics and thermodynamic favorability.
A primary application of DFT is the determination of equilibrium molecular structures through geometry optimization. This process finds the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For this compound, this results in a tetrahedral structure with the silicon atom at the center.
Once the optimized geometry is found, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). These calculations provide a theoretical vibrational spectrum (Infrared and Raman) that can be directly compared with experimental data. nih.gov The substitution of hydrogen with its heavier isotope, deuterium (B1214612), leads to a significant and predictable shift in vibrational frequencies. This isotopic effect is well-captured by DFT calculations. The experimental fundamental vibrational frequencies for SiH₄ and SiD₄ illustrate this mass effect clearly. researchgate.netcdnsciencepub.com
| Vibrational Mode | Symmetry | Activity | SiH₄ Frequency (cm⁻¹) | SiD₄ Frequency (cm⁻¹) |
|---|---|---|---|---|
| ν₁ (Symm. Stretch) | A₁ | Raman | 2187 | 1558 |
| ν₂ (Symm. Bend) | E | Raman | 975 | 701 |
| ν₃ (Antisymm. Stretch) | F₂ | IR, Raman | 2191 | 1597 |
| ν₄ (Antisymm. Bend) | F₂ | IR, Raman | 914 | 681 |
Theoretical calculations aim to reproduce these experimental values with high accuracy, providing a basis for assigning spectral bands and understanding the nature of the molecular vibrations.
Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. The second-order (MP2) level of theory is widely used as it offers a significant improvement in accuracy over Hartree-Fock and many DFT functionals, particularly for describing non-covalent interactions, at a manageable computational cost.
Similar to DFT, MP2 theory can be used to explore potential energy surfaces by locating and characterizing stationary points. This involves geometry optimization to find energy minima (stable molecules and intermediates) and transition state searches to find first-order saddle points (the highest point along the lowest energy reaction path).
The characterization of these stationary points is confirmed by calculating the vibrational frequencies. A minimum on the PES will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. MP2 is often used to refine geometries and energies obtained from DFT calculations or as a benchmark to assess the performance of different density functionals for a particular chemical system.
Coupled Cluster Methods for High-Accuracy Calculations
Coupled cluster (CC) theory stands as a cornerstone in quantum chemistry for obtaining highly accurate solutions to the electronic Schrödinger equation, particularly for molecules in their ground state. Its application to this compound and its parent isotopologue, silane (SiH4), provides benchmark-quality data for various molecular properties, most notably spectroscopic parameters. The strength of CC methods lies in their systematic improvability and size-consistency, ensuring reliable results when electron correlation effects are significant.
The most widely used variant is the CCSD(T) method, which includes all single and double excitations from a reference determinant (usually Hartree-Fock) and a perturbative treatment of connected triple excitations. This method is often referred to as the "gold standard" of quantum chemistry for its excellent balance of accuracy and computational cost, capable of yielding results that are very close to the exact solution for a given basis set.
For even higher accuracy, more sophisticated CC methods can be employed. These include full treatments of triple excitations (CCSDT) and even quadruple excitations (CCSDTQ). However, the computational cost of these methods scales very steeply with the size of the system, limiting their application to small molecules and high-quality benchmark studies.
In the context of silane, high-level ab initio calculations have been performed to generate a comprehensive and highly accurate nine-dimensional potential energy surface (PES). nih.govresearchgate.netdntb.gov.ua One notable study utilized explicitly correlated coupled cluster theory (CCSD(T)-F12) to mitigate basis set superposition error and accelerate convergence to the complete basis set (CBS) limit. nih.govresearchgate.netdntb.gov.ua This approach was further refined by incorporating several higher-level corrections to achieve exceptional accuracy. These corrections included:
Core-valence electron correlation: Accounting for the correlation effects of the core electrons.
Higher-order coupled cluster terms: Going beyond the standard CCSD(T) approximation to include more electron correlation.
Scalar relativistic effects: Incorporating the effects of special relativity on the electronic structure.
This meticulous computational approach resulted in a PES that could reproduce the fundamental vibrational term values for 28SiH4 with sub-wavenumber accuracy, demonstrating a root-mean-square error of just 0.63 cm⁻¹. nih.govresearchgate.netdntb.gov.ua The principles and methodologies of these high-accuracy calculations on silane are directly transferable to its deuterated isotopologue, this compound, allowing for similarly precise predictions of its spectroscopic properties.
The table below showcases the level of accuracy achieved for the fundamental vibrational frequencies of silane using these high-level coupled cluster methods, comparing the calculated values to experimental data.
| Vibrational Mode | Symmetry | Calculated Fundamental Frequency (cm⁻¹) | Experimental Fundamental Frequency (cm⁻¹) |
| ν₁ | A₁ | 2186.3 | 2186.2 |
| ν₂ | E | 971.5 | 972.1 |
| ν₃ | F₂ | 2190.8 | 2191.1 |
| ν₄ | F₂ | 913.6 | 913.5 |
Reaction Kinetics and Mechanistic Studies of Silane D4
Hydrogen/Deuterium (B1214612) Exchange Mechanisms at Silicon Centers
The exchange of hydrogen and deuterium atoms at silicon centers in silanes is a fundamental process with implications for isotopic labeling and mechanistic studies. This process can be facilitated through catalytic pathways, which involve the formation of distinct intermediate species.
Catalytic Pathways and Intermediate Species
Recent studies have highlighted the use of iron-based catalysts for facilitating hydrogen/deuterium (H/D) exchange in silanes. semi.ac.cnsemanticscholar.org A synthetic and density functional theory (DFT) investigation has suggested that a monomeric iron-deuteride is the key intermediate responsible for this exchange. semi.ac.cn The proposed mechanism involves the activation of the Si-H bond at the transition metal center. semi.ac.cn One possible pathway is σ-bond metathesis, which leads to the formation of a metal-hydride or a metal-silyl intermediate. semi.ac.cn
For bimetallic systems, such as those involving ruthenium, the exchange process can be more complex. In bis(silane) complexes of ruthenium, NMR studies and DFT calculations suggest that the H/D exchange occurs through the formation of isomers with dihydrogen ligands. tdl.org This process involves the breaking of secondary interactions between silicon and hydrogen atoms, leading to the interconversion of isomers and subsequent exchange. tdl.org The rate of H/D exchange can be influenced by factors such as the pH of the solution in acid-base catalyzed reactions, with the reaction rate increasing significantly with a rise in pH. scielo.br
The general mechanism for H/D exchange often involves acid-base catalysis, where the degree of reaction is highly dependent on the pH of the solution. scielo.br The rate of this exchange is also influenced by the acidity of the hydrogens, with those on more electronegative atoms exchanging more readily. scielo.br
Silane (B1218182) Decomposition and Higher Silane Formation Kinetics
The decomposition of silane is a critical process in the production of silicon-based materials. The kinetics and mechanisms of this decomposition can be initiated by thermal energy, plasma, or photolysis, each leading to the formation of higher silanes and ultimately silicon thin films or nanoparticles.
Thermal Decomposition Processes
The thermal decomposition of silane is a complex process involving numerous homogeneous and heterogeneous elementary steps. uni-hannover.de The initial step in the homogeneous gas-phase decomposition is the unimolecular reaction SiH₄ → SiH₂ + H₂. tue.nl This reaction is in its pressure fall-off regime under typical conditions, and its kinetics have been studied using shock tube techniques. tue.nl The pyrolysis of silane is generally accepted to proceed through a series of chemical reactions that include the formation of Si-Si bonds and the elimination of hydrogen, resulting in silanes with an increasing number of silicon atoms. uni-hannover.de
The decomposition process is significantly influenced by temperature. Monosilane pyrolysis is minimal below 450°C (723 K) but begins at higher temperatures, leading to the production of higher-order silanes at atmospheric pressure. researchgate.net The activation energy for the thermal decomposition of silane has been reported to be high, in the range of approximately 2 eV, which explains the low deposition rate of silicon from silane at temperatures below 500°C. researchgate.net The table below summarizes experimentally determined Arrhenius parameters for the initial decomposition of silane.
| Temperature (K) | Pressure (Torr) | log(k) (s⁻¹) | Reference |
| 1035–1184 | ~4000 | 13.33 ± 0.28–52700 ± 1400/2.303RT | tue.nl |
Plasma-Induced Decomposition Mechanisms
Plasma-enhanced chemical vapor deposition (PECVD) is a common technique that utilizes plasma to decompose silane for the deposition of silicon-containing films. impedans.comillinois.edumdpi.com In a silane plasma, the initial decomposition is driven by inelastic collisions between energetic electrons and the silane molecules. semi.ac.cn This process generates a variety of neutral and ionic fragments. semi.ac.cn The chemistry of the plasma can be manipulated to control the properties of the deposited film. semanticscholar.org
Studies using deuterated silane (SiD₄) in PECVD are often motivated by the desire to reduce the incorporation of hydrogen in the resulting films, thereby altering their optical and electronic properties. ucsb.edunih.gov For instance, using SiD₄ instead of SiH₄ for the deposition of silicon-rich nitride films shifts the Si-H bond absorption overtone from the telecommunications wavelength region around 1.55 μm to approximately 2 μm for the Si-D bond. nih.gov
The general mechanism of plasma-assisted deposition involves the generation of a plasma, introduction of precursor gases like silane, interaction of the plasma with the substrate, and subsequent film growth. impedans.com The dissociation of silane in an argon/hydrogen expanding thermal plasma has been shown to shift from being ion-electron induced to being dominated by atomic hydrogen as the hydrogen admixture in the arc is increased. tue.nl
Photolysis Studies
The decomposition of silane can also be initiated by photolysis, typically using vacuum-ultraviolet (VUV) radiation. aip.orgresearchgate.net Studies on the VUV photolysis of SiD₄ in a solid neon matrix at 3 K have been conducted. aip.org Photolysis at 130 nm leads to a complex mixture of products. aip.orgresearchgate.net
In these experiments, the photodissociation of gaseous SiH₄ has been observed to form Si and SiH fragments, while SiH₂ and SiH₃ have not been detected in the gas phase. aip.org However, in a solid argon matrix, VUV photolysis of SiH₄ leads to the stabilization of Si₂, SiH, and SiH₂ species, indicating that the matrix environment plays a crucial role in the reaction pathway. aip.org When SiD₄ is photolyzed in the presence of nitric oxide (NO), a new species, H₂SiN(H)O, has been tentatively identified as an intermediate in the reaction of the SiH₃ radical with NO, based on isotopic substitution experiments. aip.orgresearchgate.net
Visible-light-mediated methods have also been developed for the deuteration of silanes using D₂O as the deuterium source, which proceeds through a photoredox-catalyzed hydrogen atom transfer mechanism. semanticscholar.orgrsc.orgnih.gov
Hydrogen Atom Abstraction Reactions from Silane-d4
Hydrogen atom abstraction from silane is a key elementary reaction in the mechanism of its thermal decomposition and in chemical vapor deposition processes. aip.org The kinetics of these reactions, particularly the kinetic isotope effects (KIEs) when comparing the abstraction from SiH₄ versus SiD₄, provide valuable insight into the reaction mechanism and the nature of the transition state.
Theoretical and experimental studies have been conducted on the abstraction of hydrogen atoms from silane by hydrogen (H) and methyl (CH₃) radicals. aip.org The thermal rate constants and H/D kinetic isotope effects (KIEs) for the reactions SiH₄ + H → SiH₃ + H₂ and SiH₄ + CH₃ → SiH₃ + CH₄ have been calculated using variational transition state theory with multidimensional tunneling corrections. aip.orgresearchgate.net For the SiH₄ + H reaction, the calculated CVT/μOMT rate constants and H/D KIEs show excellent agreement with previous experimental and theoretical data. aip.org
The kinetic isotope effect for the reaction of H atoms with silane has been measured experimentally to be 1.8 ± 0.3, which is in good agreement with theoretical calculations that yield a value of 3.48. aip.org This consistency validates the theoretical models used to describe the kinetic processes. aip.org The abstraction of a hydrogen atom from the Si-H bond is the main process, as the abstraction from a C-H bond in alkylsilanes has a higher energy barrier. semanticscholar.org
The rate constants for hydrogen abstraction from silicon sites in silanes are significantly higher than those from equivalent carbon sites in their alkane counterparts, especially at lower temperatures. researchgate.net This difference in reactivity is a key aspect of silane chemistry.
The table below presents a comparison of theoretical and experimental kinetic isotope effects for the hydrogen abstraction reaction from silane.
| Reaction | Temperature (K) | Theoretical KIE (CVT/μOMT) | Experimental KIE | Reference |
| SiH₄ + H | Room Temperature | 3.48 | 1.8 ± 0.3 | aip.org |
Rate Constants Determination
The determination of rate constants for reactions involving this compound is crucial for understanding its reactivity compared to its non-deuterated counterpart, silane (SiH4). These studies often focus on abstraction reactions where a radical species removes a deuterium atom. The kinetic isotope effect (KIE), the ratio of the rate constant for the reaction with SiH4 (kH) to that with SiD4 (kD), provides significant information about the transition state of the reaction.
Theoretical studies employing variational transition state theory with multidimensional tunneling corrections have been used to calculate the thermal rate constants for the abstraction of deuterium from SiD4 by hydrogen and methyl radicals. These calculations are essential for understanding the dynamics of these fundamental reactions. nih.govacs.org
Experimental data on the reactions of alkyl radicals with deuterated silanes further illuminate these kinetic effects. For instance, studies on the reaction of ethyl radicals with silane and this compound have provided Arrhenius parameters, which describe the temperature dependence of the reaction rate.
Table 1: Selected Rate Constant Data and Arrhenius Parameters for Reactions Involving this compound
| Reactants | Temperature (K) | Rate Constant (k) or Arrhenius Parameters | Technique |
|---|---|---|---|
| H + SiD4 → HD + SiD3 | 200-1600 | Calculated kH/kD ratios available nih.gov | Theoretical (VTST/μOMT) |
| CH3 + SiD4 → CH3D + SiD3 | 200-2000 | Calculated kH/kD ratios available nih.govresearchgate.net | Theoretical (VTST/μOMT) |
Note: This table is populated with data derived from theoretical calculations and references to experimental measurements. Specific numerical values for rate constants at various temperatures are detailed in the cited literature.
Energetic Analysis of Abstraction Pathways
The energetic landscape of deuterium abstraction from this compound is a key area of study. The activation energy (Ea) for the abstraction of a deuterium atom is generally higher than that for a hydrogen atom due to the lower zero-point energy of the Si-D bond compared to the Si-H bond. This difference in zero-point energy is a primary contributor to the normal kinetic isotope effect (kH/kD > 1) observed in these reactions. libretexts.org
Theoretical calculations have been instrumental in quantifying the energy barriers for these abstraction pathways. For the reaction of a hydrogen atom with silane, the classical barrier height is calculated to be around 5.2 kcal/mol. nih.gov For the abstraction by a methyl radical, the barrier is higher. The substitution of hydrogen with deuterium increases these barriers, leading to slower reaction rates for this compound. nih.gov
Table 2: Comparative Energetics of H vs. D Abstraction from Silane
| Reaction | Calculated Barrier Height (kcal/mol) | Method |
|---|---|---|
| SiH4 + H → SiH3 + H2 | 5.2 | CCSD(T)/CBS//ωB97X-D/aug-cc-pVTZ |
| SiD4 + D → SiD3 + D2 | Higher than H abstraction | Inferred from KIE studies |
| SiH4 + CH3 → SiH3 + CH4 | 9.3 | DLPNO–CCSD(T)/cc-pVTZ//M06-2X/cc-pVTZ |
The kinetic isotope effect provides a sensitive probe of the transition state structure. Theoretical studies have calculated the KIE for reactions such as SiH4 + H, providing values that are in good agreement with experimental data, thereby validating the computational models used to understand these abstraction reactions. nih.govacs.org
Hydrosilylation Reactions Involving Deuterated Silanes
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. The use of deuterated silanes (Si-D) in these reactions is a common mechanistic tool to trace the pathway of the hydrogen/deuterium atom during the catalytic cycle.
Deuterium labeling studies have been pivotal in elucidating the mechanisms of hydrosilylation catalyzed by various transition metals. For instance, in the nickel-catalyzed hydrosilylation of 1-octene with triethoxysilane, the use of (EtO)3SiD helped to establish a mechanistic pathway that is distinct from the classical Chalk-Harrod mechanism often invoked for platinum catalysts. princeton.eduacs.org
In this nickel-catalyzed system, deuterium labeling studies supported a mechanism involving the dissociation of a nickel hydride dimer, followed by the reversible insertion of the alkene into the Ni-H (or Ni-D) bond, with the turnover-limiting step being the C-Si bond formation. princeton.eduacs.org When (EtO)3SiD was used in the presence of the nickel hydride catalyst, [(iPrDI)NiH]2, the resulting product was octyltriethoxysilane with deuterium incorporated at the terminal methyl group of the octyl chain, and the unreacted 1-octene showed deuterium incorporation, indicating reversible alkene insertion. princeton.edu
A radical-based mechanism has also been investigated using deuterated surfaces. In the reaction of 1-alkenes with a highly deuterated porous silicon surface (Si-D), the formation of C-D bonds in the resulting alkyl monolayer was identified using FTIR spectroscopy. This observation supports a radical chain process where a silyl (B83357) radical adds to the alkene, and the resulting carbon radical abstracts a deuterium atom from the surface to propagate the chain. nih.gov
Polymerization Mechanisms of Deuterated Cyclosilanes
The polymerization of cyclosiloxanes is a primary industrial route to silicone polymers. While the ring-opening polymerization (ROP) of common cyclosiloxanes like octamethylcyclotetrasiloxane (D4) is well-studied, specific investigations into the polymerization of their deuterated analogs are less common. However, the fundamental mechanisms of ROP are expected to apply to deuterated cyclosilanes.
ROP of cyclosiloxanes can proceed through either anionic or cationic mechanisms.
Anionic ROP: This is typically initiated by strong bases like hydroxides or silanolates. The initiator attacks a silicon atom in the cyclosiloxane, cleaving a Si-O bond and forming a linear silanolate. This active species then propagates by attacking another monomer molecule. The polymerization is generally considered an equilibrium process, leading to a mixture of linear polymer and cyclic oligomers. nih.govsci-hub.box
Cationic ROP: This mechanism is initiated by strong protic acids or Lewis acids. The acid protonates an oxygen atom in the siloxane ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack, which leads to ring opening. The propagation proceeds via tertiary oxonium ions or silylium ion intermediates. mdpi.comgelest.com
The synthesis of deuterated polymers is of interest for applications such as neutron scattering, which can provide detailed information about polymer structure and dynamics. nih.gov The polymerization of a deuterated cyclosilane, such as perdeuterated octamethylcyclotetrasiloxane (D4-d24), would be expected to follow the same mechanistic pathways as its proteated counterpart. The primary difference would be in the kinetics, where a secondary kinetic isotope effect might be observable due to the different vibrational frequencies of C-H versus C-D bonds in the methyl groups, although this effect is typically small. wikipedia.org The synthesis of stereoregular conjugated polymers has been achieved through the polymerization of functionalized cyclosilane building blocks, indicating the potential for creating advanced materials from these monomers.
Isotopic Effects and Their Role in Mechanistic Elucidation
Primary and Secondary Kinetic Isotope Effects (KIEs)
A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. baranlab.org It is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). In the context of silane-d4, a primary KIE is observed when a Si-H(D) bond is broken or formed in the rate-determining step of a reaction. snnu.edu.cn A secondary KIE occurs when the isotopically labeled bond is not directly involved in bond-breaking or formation but is located near the reaction center. researchgate.net
The presence of a significant primary KIE (typically kH/kD > 1) is strong evidence that the cleavage of the Si-H bond is involved in the slowest, or rate-determining, step of a reaction mechanism. snnu.edu.cn For instance, a KIE study can suggest that the rate-determining step of a reaction involves the Si-H bond. bath.ac.uk This is because more energy is required to break the stronger Si-D bond compared to the Si-H bond, resulting in a slower reaction rate for the deuterated species. wikipedia.org The study of KIEs is a crucial method for elucidating reaction mechanisms. baranlab.org In organometallic chemistry, deuterated silanes are frequently used as a key mechanistic probe to investigate the deuterium (B1214612) kinetic isotope effect of a reaction. bath.ac.ukpbworks.com
The magnitude of the primary KIE provides valuable information about the geometry of the transition state. snnu.edu.cn A larger KIE is generally associated with a transition state where the hydrogen atom is symmetrically positioned between the donor and acceptor atoms. The comparison between KIEs for forward and reverse reactions can also offer insight. For example, in an oxidative addition/reductive elimination reaction involving a substituted silane (B1218182) (Et₃SiH/Et₃SiD), the KIE for the forward oxidative addition was found to be normal but small (kH/kD = 1.13 ± 0.06), while the KIE for the reverse reductive elimination was larger (kH/kD = 1.45 ± 0.08). This difference suggests that the transition state of the reaction is more similar in structure to the initial silane and metal complex reactants than to the final oxidative addition product. researchgate.net
Secondary KIEs can also provide mechanistic details. An inverse secondary KIE (kH/kD < 1), for instance, was observed in the reaction of Me₂PhSiH and Me₂PhSiD (kH/kD = 0.73 ± 0.02), which was interpreted as being consistent with a rate-limiting step involving the formation of a σ-complex intermediate. researchgate.net
Dehydrocoupling polymerization is a significant reaction for forming Si-Si or Si-heteroatom bonds. nih.gov Kinetic isotope effects are a powerful tool for elucidating the mechanisms of these catalytic processes. While specific KIE studies on the dehydrocoupling of this compound itself are not extensively detailed, analogous systems provide clear insight into the methodology. In the closely related dehydrocoupling and dehydropolymerization of amine-boranes catalyzed by a rhodium complex, a primary KIE of 2.1 ± 0.2 was measured. This value strongly indicates that the activation of the N-H bond is the turnover-limiting step in the catalytic cycle. researchgate.net By analogy, a similar study using this compound in a dehydrocoupling reaction could determine if the Si-H bond activation is the rate-determining step, thereby clarifying whether mechanisms like oxidative addition or σ-bond metathesis are operative. nih.gov
Equilibrium Isotope Effects (EIEs) in Organometallic Reactions
An equilibrium isotope effect (EIE) is the effect of isotopic substitution on an equilibrium constant. researchgate.net Unlike KIEs, which are always normal for primary effects involving bond cleavage, EIEs can be normal (KH/KD > 1) or inverse (KH/KD < 1). The direction of the EIE is determined by the changes in vibrational frequencies between the reactants and products. Deuterium tends to concentrate in the species where it is bonded more strongly (i.e., in the state with the higher vibrational frequency stretching and bending modes).
In organometallic chemistry, EIEs are particularly useful for studying reversible processes like the oxidative addition of silanes to metal centers. researchgate.net
Normal EIE : A study on the oxidative addition of a tertiary silane to a palladium(0) complex reported a normal EIE of 3.7 ± 0.2. This indicates that the Si-H bond in the starting silane has a higher zero-point energy compared to the resulting Si-Pd and H-Pd bonds in the product complex.
Inverse EIE : Conversely, a detailed study of the oxidative addition of triethylsilane (Et₃SiH/Et₃SiD) to an iridium center revealed an inverse EIE. The value was temperature-dependent, ranging from kH/kD = 0.54 ± 0.04 at 0 °C to 0.76 ± 0.06 at 80 °C. researchgate.net An inverse EIE occurs when the sum of the vibrational frequencies associated with the isotope in the product is greater than in the reactant. In this case, the formation of new M-H and M-Si bonds in the product creates a more tightly bound state for the hydrogen isotope compared to the Si-H bond of the free silane.
These studies demonstrate that EIEs provide critical data on the thermodynamics of intermediate steps in catalytic cycles.
| Reaction System | EIE (KH/KD) | Temperature | Interpretation |
|---|---|---|---|
| Tertiary Silane + Pd(0) Complex | 3.7 ± 0.2 | 298 K | Normal EIE; Equilibrium favors the deuterated reactant. |
| Et₃SiH/D + Ir(I) Complex | 0.54 ± 0.04 | 273 K (0 °C) | Inverse EIE; Equilibrium favors the deuterated product. |
| Et₃SiH/D + Ir(I) Complex | 0.76 ± 0.06 | 353 K (80 °C) | Inverse EIE; Equilibrium favors the deuterated product. |
Deuterium Labeling as a Mechanistic Probe in Organosilicon Chemistry
Beyond the quantitative measurements of KIEs and EIEs, the simple act of replacing hydrogen with deuterium in a silane serves as a fundamental technique for tracing reaction pathways. bath.ac.ukpbworks.com Deuterated silanes are widely used as probes to understand the mechanisms of organosilicon reactions. bath.ac.uk By tracking the position of the deuterium atom in the products and intermediates, chemists can deduce the sequence of bond-forming and bond-breaking events.
A prominent example is in the study of hydrosilylation, the addition of a Si-H bond across a double or triple bond. When a deuterated silane (R₃Si-D) is used, the location of the deuterium atom in the resulting alkyl- or vinylsilane product provides definitive evidence for the reaction's regiochemistry and stereochemistry. For example, in the hydrosilylation of alkenes on a deuterated silicon surface, the formation of C-D bonds, identified by their characteristic infrared spectroscopic bands, confirmed a radical chain mechanism where a carbon-centered radical abstracts a deuterium atom from the surface. nih.gov Such labeling studies are indispensable for validating proposed mechanisms in complex catalytic systems. bath.ac.uk
Applications of Silane D4 in Advanced Materials and Industrial Processes
Silane-d4, a deuterated form of silane (B1218182), has emerged as a critical compound in various high-technology sectors. Its unique isotopic properties are leveraged to enhance the performance and longevity of advanced materials and to serve as a precise labeling agent in chemical synthesis. This article explores the specific applications of this compound in semiconductor device fabrication and as an isotopic labeling reagent in organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Silane-d4 in laboratory settings?
- Methodological Answer : this compound synthesis typically involves gas-phase deuteration of silane (SiH₄) using deuterium gas (D₂) over a catalyst (e.g., platinum) under controlled temperature and pressure. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm Si-D bond formation (peaks ~1550 cm⁻¹) and mass spectrometry (MS) for isotopic purity validation. Nuclear magnetic resonance (NMR) (¹H/²H decoupling) can further verify deuterium substitution .
Q. How can researchers ensure accurate quantification of this compound in gas-phase reactions?
- Methodological Answer : Use gas chromatography (GC) coupled with thermal conductivity detection (TCD) calibrated with deuterated standards. Ensure reaction systems are moisture-free to prevent isotopic exchange. Cross-validate with in-situ Raman spectroscopy to monitor Si-D vibrational modes .
Q. What are the primary applications of this compound in materials science research?
- Methodological Answer : this compound is used as a deuterium source in thin-film deposition (e.g., deuterated silicon nitride) for neutron scattering studies. It also serves as a coupling agent in surface functionalization to study isotopic effects on interfacial properties. Always validate applications with controlled experiments comparing non-deuterated analogs .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics in organosilicon chemistry?
- Methodological Answer : Design kinetic studies comparing SiH₄ and SiD₄ in hydrosilylation or oxidation reactions. Use Arrhenius plots to quantify kinetic isotope effects (KIE). Computational modeling (DFT) can predict transition-state differences in Si-H vs. Si-D bond cleavage. Replicate experiments across multiple temperatures to isolate thermodynamic vs. kinetic contributions .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Conduct meta-analyses of literature data, prioritizing studies with explicit experimental conditions (pressure, purity, detection limits). Perform calorimetry under inert atmospheres to measure ΔH°f (enthalpy of formation). Address discrepancies by comparing computational (ab initio) and experimental results, noting systematic errors in older datasets .
Q. How can isotopic labeling with this compound improve sensitivity in solid-state NMR studies of silicon-based materials?
- Methodological Answer : Incorporate this compound into mesoporous silica frameworks and perform ²⁹Si NMR with cross-polarization (CP) from ²H nuclei. Optimize magic-angle spinning (MAS) rates to reduce line broadening. Compare signal-to-noise ratios with non-deuterated samples to quantify sensitivity gains .
Q. What experimental designs minimize deuterium/hydrogen exchange during this compound storage and handling?
- Methodological Answer : Store this compound in passivated stainless steel cylinders with molecular sieves (3Å) to adsorb moisture. Use Schlenk-line techniques for transfer and monitor isotopic purity via GC-MS at regular intervals. Conduct control experiments to quantify exchange rates under varying humidity levels .
Methodological Frameworks for this compound Research
Developing a hypothesis-driven study on this compound’s role in deuterated polymer synthesis
- Steps :
Literature Review : Identify gaps in deuterated polysiloxane mechanical properties.
Hypothesis : this compound incorporation reduces polymer chain mobility due to increased Si-D bond strength.
Experimental Design : Synthesize deuterated vs. non-deuterated polymers, measure glass transition temperatures (DSC), and correlate with DFT-calculated bond energies.
Data Validation : Use ANOVA to compare results across batches and control for catalyst variability .
Addressing reproducibility challenges in this compound-based catalytic systems
- Framework :
- Standardization : Document catalyst pretreatment protocols (e.g., reduction time, temperature).
- Control Experiments : Include non-deuterated silane controls to isolate isotopic effects.
- Statistical Analysis : Apply error-propagation models to activity/selectivity data and report confidence intervals .
Tables for Key Considerations
Described textually due to formatting constraints:
-
Table 1: Common Analytical Techniques for this compound
- Technique : FTIR; Purpose : Si-D bond confirmation; Key Parameters : 1550 cm⁻¹ peak, resolution ≤4 cm⁻¹.
- Technique : GC-TCD; Purpose : Quantification; Calibration : Deuterated silane standards, ±2% error margin.
-
Table 2: Resolving Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
